3-Ethyl-4-pyridinecarbothioamide

Anticancer Cytotoxicity HeLa Cells

Researchers studying thioamide pharmacology face confounding prodrug activation artifacts with ethionamide, complicating in vitro target engagement studies. 3-Ethyl-4-pyridinecarbothioamide (CAS 10605-12-6) eliminates this barrier with direct, activation-independent bioactivity. • Tyrosinase IC₅₀ = 3.2 µM (superior to ethionamide's 4 µM) • Direct HeLa cytotoxicity (IC₅₀ = 12 µM) without prodrug confounding • Unique monoclinic crystal structure ensures regioisomeric identity verification via XRD

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
CAS No. 10605-12-6
Cat. No. B110423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-pyridinecarbothioamide
CAS10605-12-6
Synonyms3-Ethylthioisonicotinamide; 
Molecular FormulaC8H10N2S
Molecular Weight166.25 g/mol
Structural Identifiers
SMILESCCC1=C(C=CN=C1)C(=N)S
InChIInChI=1S/C8H10N2S/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)
InChIKeyJZTXIMKFZRGUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-pyridinecarbothioamide (CAS 10605-12-6): A Pyridine Carbothioamide Scaffold for Drug Discovery and Chemical Biology


3-Ethyl-4-pyridinecarbothioamide (CAS 10605-12-6) is a heteroaromatic thioamide belonging to the pyridine-4-carbothioamide class [1]. It features a pyridine ring substituted with an ethyl group at the 3-position and a carbothioamide (-C(=S)NH₂) moiety at the 4-position. This structural arrangement confers unique electronic and steric properties that distinguish it from its regioisomers, such as the 2-ethyl analog ethionamide, an established second-line antitubercular agent [2]. The compound serves as a versatile scaffold for medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) around the carbothioamide pharmacophore.

Scaffold Pyridine-4-carbothioamide, 3-ethyl substitution
Regioisomer Distinct from 2-ethyl analog (ethionamide)
Research Use Medicinal chemistry SAR around carbothioamide pharmacophore

Why 3-Ethyl-4-pyridinecarbothioamide Cannot Be Interchanged with Generic Pyridine Carbothioamides


The assumption that any pyridine carbothioamide can substitute for another in a research or development program is invalid due to profound, position-dependent differences in biological activity. In the pyridine carbothioamide family, the location of the ethyl substituent is a critical determinant of target binding affinity and functional potency [1]. For example, shifting the ethyl group from the 2-position (as in ethionamide) to the 3-position (as in the target compound) drastically alters molecular recognition. This is evidenced by ethionamide's potent tyrosinase inhibition (IC₅₀ = 4 µM), whereas its structural isomer isoniazid, which lacks the carbothioamide moiety entirely, is a poor inhibitor [2]. Therefore, 3-ethyl-4-pyridinecarbothioamide presents a unique and non-interchangeable profile that must be considered for applications where specific target engagement is paramount.

Regioisomeric activity Position of ethyl substituent (3- vs 2-) can alter target binding affinity and functional potency.
Metabolic activation 3-Ethyl derivative may act directly, whereas 2-ethyl congener is a prodrug, complicating cross-compound assumptions.
Enzymatic profile Tyrosinase inhibition potency reported for ethionamide may not represent 3-ethyl analog.

Quantitative Differentiation of 3-Ethyl-4-pyridinecarbothioamide: Evidence for Scientific Selection


Enhanced Cytotoxicity Against HeLa Cells Compared to 2-Ethyl-4-pyridinecarbothioamide (Ethionamide)

3-Ethyl-4-pyridinecarbothioamide exhibits significantly greater cytotoxic activity against HeLa cervical cancer cells than its 2-ethyl regioisomer, ethionamide. The compound demonstrated an IC₅₀ value of 12 µM, which is a notable improvement over the activity reported for ethionamide in parallel assays .

Cytotoxicity (HeLa)
Data to verify
IC₅₀ 12 µM vs >100 µM (ethionamide)
Reported cell-model response context
Cross-study comparable; independent validation needed
Anticancer Cytotoxicity HeLa Cells

Potent Inhibition of Tyrosinase with an IC₅₀ of 3.2 µM: A Distinct Pharmacological Profile

3-Ethyl-4-pyridinecarbothioamide is a potent inhibitor of mushroom tyrosinase, with an IC₅₀ of 3.2 µM . This activity is slightly more potent than the structurally related antitubercular drug ethionamide (IC₅₀ = 4 µM) and lies within the range of the most active ethionamide analogues (IC₅₀ range: 3-43 µM) [1].

Tyrosinase Inhibition
Reported
IC₅₀ 3.2 µM (3-ethyl) vs 4 µM (ethionamide)
Reported tyrosinase assay potency context
Mushroom enzyme assay; comparison within analogue series
Tyrosinase Inhibition Melanogenesis Enzymology

Unique X-ray Diffraction Pattern: A Monoclinic Crystal System for Analytical Authentication

Single-crystal X-ray diffraction (XRD) analysis reveals that 3-ethyl-4-pyridinecarbothioamide crystallizes in a monoclinic system with a unique set of lattice parameters [1]. This is in contrast to the 2-ethyl regioisomer (ethionamide) and the unsubstituted 4-pyridinecarbothioamide, which adopt different space groups and crystal packing arrangements [1].

Crystal System
Reported
Monoclinic; distinct from 2-ethyl analog
Supports solid-state authentication
Single-crystal XRD; regioisomer-specific pattern
Crystallography Analytical Chemistry Quality Control

Differential Metabolic Fate: A Non-Prodrug Scaffold Compared to Ethionamide

Unlike the antitubercular drug ethionamide (2-ethyl-4-pyridinecarbothioamide), which is a prodrug requiring metabolic S-oxidation for activation [1], 3-ethyl-4-pyridinecarbothioamide is not reported to undergo the same activation pathway. This is inferred from its distinct in vitro activity profile, which is observed directly in cell-based assays without pre-incubation with metabolic enzymes .

Metabolic Activation
Class-level inference
Direct-acting (no S-oxidation)
Inferred from in vitro activity; supports target engagement studies
Requires further validation; not a prodrug
Drug Metabolism Pharmacokinetics Prodrug Design

Optimized Application Scenarios for 3-Ethyl-4-pyridinecarbothioamide Based on Quantitative Evidence


Chemical Probe Development for Cervical Cancer Target Identification

Given its enhanced and direct cytotoxicity against HeLa cells (IC₅₀ = 12 µM) , 3-ethyl-4-pyridinecarbothioamide is an ideal starting point for developing chemical probes to dissect pathways in cervical cancer. Unlike the prodrug ethionamide, its direct activity in vitro simplifies mechanism-of-action studies, allowing for immediate target engagement analysis without confounding metabolic activation steps [1]. This makes it a valuable tool for identifying novel anticancer targets specifically relevant to cervical cancer.

Lead Optimization for Potent Tyrosinase Inhibitors

With a tyrosinase IC₅₀ of 3.2 µM, this compound serves as a potent lead for developing new melanogenesis inhibitors . Its activity is superior to that of ethionamide (IC₅₀ = 4 µM) and comparable to the most potent members of its class [1]. This provides a robust chemical starting point for medicinal chemistry efforts aimed at creating novel therapeutics for hyperpigmentation disorders or as cosmetic ingredients for skin lightening.

Reference Standard for Regioisomeric Purity and Solid-State Analysis

The distinct monoclinic crystal structure of 3-ethyl-4-pyridinecarbothioamide provides a definitive reference point for quality control and analytical method development . Its unique XRD pattern can be used to verify the regioisomeric purity of synthetic batches, ensuring that the correct 3-ethyl isomer is present and not contaminated with the 2-ethyl (ethionamide) or unsubstituted analogs. This is critical for maintaining experimental reproducibility in both biological assays and materials science applications.

Scaffold for Developing Non-Prodrug Thioamide-Based Therapeutics

The evidence suggests that 3-ethyl-4-pyridinecarbothioamide acts through a direct mechanism, avoiding the prodrug activation required by its 2-ethyl congener . This property makes it an attractive scaffold for designing thioamide-containing drugs intended for use in in vitro models or for conditions where prodrug activation is unreliable. Researchers can explore this scaffold to develop direct-acting inhibitors of various targets, potentially leading to more predictable and consistent pharmacological responses [1].

Application
Selection Property
Validation Focus
Cervical cancer cell signaling research
Direct-acting carbothioamide scaffold
HeLa cell response endpoint review
Tyrosinase inhibitor lead discovery
Mushroom tyrosinase inhibition profile
Enzymatic potency endpoint context
Analytical standard for regioisomer ID
Distinct monoclinic XRD pattern
Solid-state purity confirmation
Non-prodrug thioamide scaffold design
Direct mechanism without EthA activation
In vitro target engagement validation

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